Tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate
Description
Significance of Piperidine (B6355638) Scaffolds in Modern Chemical Research
The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs in medicinal chemistry and natural product synthesis. calpaclab.comresearchgate.net Its prevalence stems from its ability to adopt a stable, three-dimensional chair conformation, which allows for precise spatial orientation of substituents. This structural feature is critical for engineering specific interactions with biological targets like enzymes and receptors. researchgate.net
Overview of tert-Butyl Carbamates as Protecting Groups in Heterocyclic Chemistry
In the synthesis of complex molecules containing multiple functional groups, it is often necessary to temporarily block the reactivity of one group while transformations are performed elsewhere in the molecule. This is the role of a protecting group. For amines, particularly the secondary amines found in heterocyclic rings like piperidine, the tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups. chemimpex.com
The Boc group is typically installed by treating the amine with di-tert-butyl dicarbonate (B1257347). This converts the basic and nucleophilic amine into a carbamate (B1207046), which is significantly less reactive and stable to a wide range of reaction conditions, including those involving nucleophiles and bases. chemimpex.com The utility of the Boc group lies in its ease of removal under specific, mild acidic conditions, often using trifluoroacetic acid. This selective deprotection allows for the unmasking of the amine at the desired stage of a synthetic sequence without disturbing other sensitive functional groups. This strategy, known as orthogonal protection, is fundamental to modern multistep organic synthesis. chemimpex.com
Contextualization of Tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate within the Piperidine Class
This compound is a specific example of a substituted piperidine that combines the key features discussed above. Its structure consists of a piperidine ring substituted with both an amino group at the 4-position and an ethyl group at the 3-position. The nitrogen atom of the piperidine ring is protected by a tert-butoxycarbonyl (Boc) group.
This specific arrangement of functional groups makes it a potentially valuable building block in organic synthesis. The Boc-protected ring nitrogen is rendered unreactive, allowing for selective functionalization of the primary amino group at the C4 position. The presence of the ethyl group at the C3 position introduces a specific stereochemical and conformational bias to the ring. Molecules of this type, such as 4-aminopiperidine (B84694) derivatives, are widely used as intermediates in the synthesis of bioactive molecules and complex chemical probes. chemimpex.commdpi.comnih.gov
Despite its clear structural role as a synthetic intermediate, detailed research findings, including specific synthesis protocols and comprehensive physicochemical data for this compound, are not extensively documented in publicly available scientific literature and chemical databases. The compound is indexed in PubChem with Compound Identification Number (CID) 68291151, which confirms its molecular formula and structure. nih.gov However, in-depth studies detailing its specific applications or properties are limited. For comparison, the closely related analog, tert-butyl 4-amino-3-methylpiperidine-1-carboxylate, is more thoroughly documented and serves as a key intermediate in various synthetic campaigns. researchgate.netnih.govlabsolu.ca The utility of such 3-alkyl-4-aminopiperidine scaffolds lies in their role as conformationally defined diamine structures for building more complex molecules.
Table 1: Chemical Identity of this compound
| Identifier | Data |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H24N2O2 |
| PubChem CID | 68291151 nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-5-9-8-14(7-6-10(9)13)11(15)16-12(2,3)4/h9-10H,5-8,13H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJMNRWKGUVPQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCC1N)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801195159 | |
| Record name | 1,1-Dimethylethyl 4-amino-3-ethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900642-19-5 | |
| Record name | 1,1-Dimethylethyl 4-amino-3-ethyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900642-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-amino-3-ethyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801195159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of Tert Butyl 4 Amino 3 Ethylpiperidine 1 Carboxylate
Reactions Involving the Primary Amine Functionality
The primary amine at the C4 position of the piperidine (B6355638) ring is a key site for functionalization. Its nucleophilicity allows for a range of reactions to introduce diverse substituents and build more complex molecular architectures.
Acylation and Amide Formation
The primary amine of tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate readily undergoes acylation reactions with various acylating agents to form the corresponding amides. This is a common and robust transformation in organic synthesis.
Reaction with Acyl Chlorides and Anhydrides: In a typical acylation reaction, the piperidine derivative is treated with an acyl chloride or anhydride (B1165640) in the presence of a base. The base, often a tertiary amine like triethylamine (B128534) or diisopropylethylamine (DIPEA), serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. Common solvents for these reactions include dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | Triethylamine | Dichloromethane | Tert-butyl 4-acetamido-3-ethylpiperidine-1-carboxylate |
| Benzoyl chloride | Diisopropylethylamine | Tetrahydrofuran | Tert-butyl 4-(benzamido)-3-ethylpiperidine-1-carboxylate |
| Acetic anhydride | Pyridine (B92270) | Dichloromethane | Tert-butyl 4-acetamido-3-ethylpiperidine-1-carboxylate |
Peptide Coupling Reactions: The primary amine can also participate in amide bond formation with carboxylic acids using standard peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often in combination with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), facilitate the formation of the amide bond under mild conditions. researchgate.net
Reductive and Oxidative Transformations of the Amine
The primary amine functionality can undergo both reductive and oxidative transformations, leading to a variety of derivatives.
Reductive Amination: Reductive amination provides a method for the N-alkylation of the primary amine. This reaction typically involves the condensation of the amine with an aldehyde or a ketone to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), and catalytic hydrogenation. This method is highly versatile for introducing a wide range of alkyl and aryl substituents. researchgate.net
Functionalization to Ureas, Carbamates, and Sulfonamides
The nucleophilic primary amine is a versatile handle for the synthesis of ureas, carbamates, and sulfonamides, which are important functional groups in medicinal chemistry.
Urea (B33335) Formation: The reaction of the primary amine with an isocyanate is a common method for the preparation of ureas. The nitrogen atom of the amine attacks the electrophilic carbon of the isocyanate, leading to the formation of a urea linkage. Alternatively, reaction with carbamoyl (B1232498) chlorides or by using phosgene (B1210022) equivalents can also yield ureas.
Carbamate (B1207046) Formation: Carbamates can be synthesized by reacting the primary amine with a chloroformate, such as ethyl chloroformate or benzyl (B1604629) chloroformate, in the presence of a base. This reaction introduces a carbamate group onto the nitrogen atom.
Sulfonamide Formation: Sulfonamides are readily prepared by the reaction of the primary amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride or methanesulfonyl chloride. chemicalbook.com This reaction is typically carried out in the presence of a base, like pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction.
| Reagent | Functional Group Formed | Product Class |
| Phenyl isocyanate | Urea | N-Aryl urea |
| Ethyl chloroformate | Carbamate | N-Alkyl carbamate |
| p-Toluenesulfonyl chloride | Sulfonamide | N-Arylsulfonamide |
Reactions at the Ethyl Side Chain
The ethyl side chain at the C3 position of the piperidine ring is generally less reactive than the primary amine. However, under specific conditions, functionalization can be achieved. Reactions involving the ethyl group typically require more forcing conditions and the use of highly reactive reagents.
The C-H bonds of the ethyl group are relatively inert. Functionalization would likely proceed through radical-based reactions or directed metallation. For instance, radical halogenation could potentially introduce a halogen onto the ethyl group, which could then be further elaborated through nucleophilic substitution reactions. However, achieving selectivity for a specific position on the ethyl group would be challenging.
While there is extensive literature on the functionalization of piperidine rings, specific examples of reactions directly involving the ethyl side chain of 3-ethylpiperidine (B83586) derivatives are not widely reported. researchgate.netboronmolecular.com
Transformations of the Piperidine Ring System
The piperidine ring itself, while generally stable, can undergo certain transformations, particularly when activated. The N-Boc protecting group plays a significant role in modulating the reactivity of the ring.
Substitution Reactions on the Piperidine Core
Substitution reactions on the piperidine core of N-Boc protected systems often proceed via lithiation followed by quenching with an electrophile. The Boc group can direct deprotonation to the adjacent C2 and C6 positions.
Directed Lithiation: The use of a strong base, such as sec-butyllithium (B1581126) (s-BuLi) in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA), can facilitate the deprotonation of the C-H bond at the C2 or C6 position of the N-Boc piperidine ring. The resulting organolithium species can then react with a variety of electrophiles to introduce new substituents.
It is important to note that the presence of the ethyl group at C3 and the amino group at C4 could influence the regioselectivity of the lithiation. The steric bulk of the ethyl group might hinder deprotonation at the C2 position. Furthermore, the primary amine would need to be protected prior to any lithiation reaction, as the strong base would deprotonate the N-H bond.
While this methodology is well-established for simpler N-Boc piperidines, its application to the more complex this compound would require careful optimization of reaction conditions to achieve the desired regioselectivity and avoid side reactions. nih.gov
Manipulation of the Boc Protecting Group for Further Functionalization
The tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen of this compound serves as a crucial protecting group, enabling selective reactions at other positions of the molecule. Its removal is a key step to allow for further functionalization of the piperidine nitrogen. The Boc group is known for its stability in basic and nucleophilic conditions, yet it can be readily cleaved under acidic conditions. mdpi.com
Commonly, strong acids such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent like dioxane or dichloromethane (DCM) are employed for the deprotection. reddit.com The reaction proceeds through the protonation of the carbonyl oxygen of the Boc group, followed by the elimination of isobutylene (B52900) and carbon dioxide, yielding the free secondary amine of the piperidine ring as a salt (e.g., trifluoroacetate (B77799) or hydrochloride). This deprotected intermediate is then poised for a variety of subsequent chemical transformations. While effective, the harshness of these acidic conditions necessitates careful consideration if other acid-sensitive functional groups are present in the molecule. reddit.comnih.gov Alternative, milder deprotection methods using Lewis acids or heterogeneous acid catalysts have also been developed. mdpi.comscispace.com
Following the removal of the Boc group, the newly exposed secondary amine at the 1-position of the 3-ethyl-4-aminopiperidine core can undergo several functionalization reactions:
N-Acylation: The deprotected amine can be readily acylated using various acylating agents such as acid chlorides, acid anhydrides, or activated esters in the presence of a base (e.g., triethylamine, diisopropylethylamine) to form the corresponding amides. This reaction is a common strategy to introduce a wide range of functional groups. nih.govresearchgate.net
N-Alkylation: Direct alkylation of the secondary amine can be achieved with alkyl halides. However, this method can sometimes lead to overalkylation. masterorganicchemistry.com A more controlled approach is reductive amination. masterorganicchemistry.comnih.gov
Reductive Amination: This powerful method involves the reaction of the deprotected piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) to yield the N-alkylated product. masterorganicchemistry.comchim.itnih.govresearchgate.netnih.gov This process is highly efficient for introducing a diverse array of substituents onto the piperidine nitrogen. masterorganicchemistry.comchim.it
The following interactive table summarizes typical conditions for the deprotection of the Boc group and subsequent N-functionalization reactions, based on general procedures for similar substrates.
| Transformation | Reagents and Conditions | Product Type | Key Considerations |
| Boc Deprotection | 20-50% TFA in DCM, 0 °C to rt | Piperidinium salt | Vigorous off-gassing (isobutylene, CO₂). nih.gov |
| 4M HCl in dioxane, 0 °C to rt | Piperidinium salt | Can be milder than TFA for some substrates. reddit.com | |
| N-Acylation | RCOCl, Et₃N, DCM, 0 °C to rt | N-Acyl piperidine | Reaction is typically fast and high-yielding. |
| N-Alkylation | R-X, K₂CO₃, CH₃CN, reflux | N-Alkyl piperidine | Risk of overalkylation to form a quaternary ammonium (B1175870) salt. |
| Reductive Amination | RCHO, NaBH(OAc)₃, DCE, rt | N-Alkyl piperidine | A mild and highly versatile method for N-alkylation. nih.gov |
Catalyzed Reactions and Coupling Processes
The this compound scaffold can also participate in various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, enabling the construction of complex molecular architectures.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysis is a cornerstone of cross-coupling chemistry, with several named reactions being particularly relevant.
Suzuki-Miyaura Coupling: While the parent molecule does not directly participate as a halide or boronic acid partner, derivatives of the piperidine can be functionalized to engage in Suzuki-Miyaura coupling. For instance, if a halogenated aromatic or heteroaromatic group is introduced at the 4-amino position (after potential deprotection and re-functionalization), this moiety can be coupled with a boronic acid or its ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., K₂CO₃, Cs₂CO₃). mt.comlibretexts.orgwikipedia.orgnih.govharvard.edu This reaction is exceptionally tolerant of various functional groups and is widely used in pharmaceutical synthesis. nih.gov
Buchwald-Hartwig Amination: The primary amino group at the 4-position of this compound can act as a nucleophile in the Buchwald-Hartwig amination. This reaction couples the amine with an aryl or heteroaryl halide (or triflate) in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., RuPhos, BrettPhos), and a strong base (e.g., NaOtBu, K₃PO₄). nih.govrsc.orgyoutube.com This process is a powerful method for forming N-aryl bonds, which are prevalent in many biologically active compounds. The Boc-protected nitrogen at the 1-position generally remains intact under these conditions.
Copper-Catalyzed Coupling Reactions:
Copper-catalyzed reactions, particularly the Ullmann condensation, offer a complementary approach to palladium-catalyzed methods for C-N bond formation.
Ullmann Condensation: The 4-amino group can be arylated with an aryl halide using a copper catalyst (e.g., CuI, Cu₂O), often in the presence of a ligand (e.g., a diamine) and a base, typically at elevated temperatures. acs.orgbeilstein-journals.orgnih.gov While classic Ullmann conditions can be harsh, modern protocols have been developed that proceed under milder conditions, expanding the substrate scope and functional group tolerance. acs.orgnih.gov
The following interactive table provides an overview of representative catalyzed coupling reactions applicable to the functionalization of the this compound core structure.
| Reaction | Catalyst/Ligand System | Coupling Partners | Bond Formed | Typical Conditions |
| Suzuki-Miyaura Coupling | Pd(OAc)₂, SPhos | Aryl/Heteroaryl Halide + Organoboron Reagent | C-C | Base (e.g., K₃PO₄), Solvent (e.g., Toluene/H₂O), 80-110 °C |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, RuPhos | Piperidine Amine + Aryl/Heteroaryl Halide | C-N | Base (e.g., NaOtBu), Solvent (e.g., Toluene), 80-110 °C rsc.org |
| Ullmann Condensation | CuI, L-proline | Piperidine Amine + Aryl Halide | C-N | Base (e.g., K₂CO₃), Solvent (e.g., DMSO), 100-150 °C |
Applications of Tert Butyl 4 Amino 3 Ethylpiperidine 1 Carboxylate As a Versatile Synthetic Intermediate
Role in the Synthesis of Complex Organic Molecules
The utility of tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate and its analogs extends to the synthesis of complex organic molecules, including natural products and their derivatives. The rigid, chair-like conformation of the piperidine (B6355638) ring, combined with the stereochemistry at the 3 and 4 positions, provides a well-defined three-dimensional scaffold. This allows for the stereoselective introduction of various functional groups, which is a critical aspect in the total synthesis of intricate molecular architectures.
The Boc (tert-butyloxycarbonyl) protecting group on the ring nitrogen allows for the selective reaction of the exocyclic amino group. This orthogonal protection strategy is fundamental in multi-step syntheses where chemoselectivity is paramount. The amino group can be acylated, alkylated, or used in cyclization reactions to build more elaborate structures. Following these transformations, the Boc group can be readily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization. This stepwise approach enables the construction of polycyclic systems and molecules with multiple stereocenters.
Utilization as a Key Building Block in Medicinal Chemistry
The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of approved drugs. Consequently, this compound and its analogs are highly sought-after building blocks in drug discovery and development.
Precursors for Active Pharmaceutical Ingredients (APIs)
Substituted 4-aminopiperidines are crucial intermediates in the synthesis of a wide range of APIs. The specific substitution at the 3-position, such as the ethyl group in the title compound, can significantly influence the pharmacological properties of the final drug molecule, including its potency, selectivity, and pharmacokinetic profile.
One notable area where such building blocks are employed is in the development of kinase inhibitors. ed.ac.uk For instance, analogs of this compound are utilized in the synthesis of potent and selective inhibitors of various kinases, which are key targets in oncology and inflammatory diseases. The 3-substituent can occupy a specific hydrophobic pocket in the kinase active site, thereby enhancing binding affinity and selectivity. A prominent example is the synthesis of Ibrutinib, a Bruton's tyrosine kinase (BTK) inhibitor, which utilizes a related chiral aminopiperidine intermediate. evitachem.com
Furthermore, these intermediates have been instrumental in the development of antibacterial agents. For example, in the optimization of novel pyrrolamide antibacterials, variations of the 3-piperidine substituent were explored to improve antibacterial activity and in vivo clearance. researchgate.net
The table below summarizes some examples of APIs or clinical candidates whose synthesis involves intermediates structurally related to this compound.
| API/Clinical Candidate Class | Therapeutic Area | Role of Piperidine Intermediate |
| Kinase Inhibitors | Oncology, Inflammation | Provides a key scaffold for interaction with the kinase active site. The 3-substituent can enhance potency and selectivity. |
| Antibacterial Agents | Infectious Diseases | The substituted piperidine ring contributes to the overall molecular shape and properties, influencing antibacterial activity and pharmacokinetics. |
| Gastrointestinal Motility Agents | Gastroenterology | Serves as a central scaffold for the construction of compounds like cisapride, where the substitution pattern is critical for biological activity. researchgate.net |
Scaffolds for Diverse Chemical Libraries
In modern drug discovery, the generation of chemical libraries containing a high degree of structural diversity is essential for identifying novel hit compounds through high-throughput screening. This compound is an excellent scaffold for the creation of such libraries.
The presence of two distinct nitrogen atoms with different reactivity profiles (the Boc-protected ring nitrogen and the primary exocyclic amine) allows for the systematic and combinatorial introduction of a wide variety of substituents. This enables the creation of a large number of structurally diverse molecules from a single, common intermediate. The general approach involves:
Functionalization of the primary amino group: Acylation with a diverse set of carboxylic acids or sulfonyl chlorides, or reductive amination with various aldehydes and ketones.
Deprotection of the piperidine nitrogen: Removal of the Boc group.
Functionalization of the secondary piperidine nitrogen: Acylation, alkylation, or arylation with another diverse set of reagents.
This strategy allows for the exploration of the chemical space around the piperidine core, leading to the discovery of new compounds with desirable biological activities.
Intermediates for Ligand Design Targeting Specific Biological Receptors and Enzymes
The design of selective ligands for biological targets such as G-protein coupled receptors (GPCRs), ion channels, and enzymes is a cornerstone of medicinal chemistry. The conformational rigidity and the ability to introduce substituents in a stereochemically defined manner make 3-substituted 4-aminopiperidines valuable intermediates for this purpose.
The ethyl group in this compound can serve as a key pharmacophoric element, interacting with specific hydrophobic regions of a binding site. The relative stereochemistry between the ethyl group and the amino group is crucial for establishing the correct orientation of the ligand within the binding pocket to maximize interactions and achieve high affinity and selectivity.
For example, in the development of antagonists for the MCH-1 receptor, a target for the treatment of obesity, 3,4-disubstituted piperidine derivatives have been explored to achieve brain penetration and an appropriate selectivity profile. researchgate.net
Contributions to Chemical Biology Research
In chemical biology, researchers utilize small molecules as probes to investigate and manipulate biological processes. The development of specific and potent molecular probes is crucial for understanding the function of proteins and cellular pathways. Substituted piperidines, derived from intermediates like this compound, can be used to create such probes.
For instance, by attaching a fluorescent dye, a biotin (B1667282) tag, or a photoaffinity label to the piperidine scaffold, researchers can create tools for various applications, including:
Fluorescence microscopy: To visualize the localization of a target protein within a cell.
Affinity chromatography: To isolate a target protein from a complex biological sample.
Target identification: To identify the specific protein that a bioactive compound binds to.
While specific examples involving the 3-ethyl derivative are not prominent in the literature, the underlying principles of using versatile scaffolds for the construction of chemical probes are well-established.
Relevance in Agrochemical and Other Industrial Chemical Production
The piperidine ring is not only prevalent in pharmaceuticals but also in agrochemicals. Piperidine-containing compounds have been developed as fungicides, insecticides, and herbicides. The introduction of a substituted piperidine moiety can enhance the efficacy, metabolic stability, and water solubility of the active ingredient.
While the direct application of this compound in the production of current commercial agrochemicals is not documented, the structural motif is of significant interest in the discovery of new crop protection agents. The principles of structure-activity relationship (SAR) studies applied in medicinal chemistry are also relevant in the agrochemical field. By systematically modifying the substituents on the piperidine ring, researchers can optimize the biological activity against specific pests or weeds while minimizing toxicity to non-target organisms and the environment.
In other industrial applications, piperidine derivatives can be used as catalysts, curing agents for epoxy resins, and as intermediates in the synthesis of specialty chemicals. The bifunctional nature of this compound makes it a potentially useful monomer for the synthesis of novel polymers with defined stereochemistry.
Characterization and Advanced Analytical Techniques for Tert Butyl 4 Amino 3 Ethylpiperidine 1 Carboxylate
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry)
Table 1: Hypothetical Spectroscopic Data for Tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Signals corresponding to the protons of the piperidine (B6355638) ring, the ethyl group (a triplet and a quartet), the amino group, and a singlet for the tert-butyl group. |
| ¹³C NMR | Resonances for the carbons of the piperidine ring, the ethyl group, the carbonyl carbon of the Boc group, and the quaternary and methyl carbons of the tert-butyl group. |
Note: The data in this table is hypothetical and based on general principles of spectroscopic analysis for similar molecules.
X-ray Crystallography for Absolute Configuration and Conformation Determination
There are no published X-ray crystal structures for this compound in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. X-ray crystallography is the definitive method for determining the absolute configuration of chiral centers and the preferred conformation of the molecule in the solid state. For a 3,4-disubstituted piperidine, this technique would reveal whether the substituents adopt a cis or trans relationship and the chair conformation of the six-membered ring.
Chromatographic Purity Assessment and Enantiomeric Excess Determination
Information regarding the chromatographic analysis of this compound is not available. Purity assessment would typically be performed using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
For a chiral molecule like this, determining the enantiomeric excess (e.e.) is crucial. This is typically achieved using chiral HPLC, which employs a chiral stationary phase to separate the enantiomers.
Table 2: Anticipated Chromatographic Methods for Analysis
| Technique | Purpose | Typical Conditions |
|---|---|---|
| HPLC | Purity Assessment | Reversed-phase column with a mobile phase of acetonitrile (B52724) and water. |
Note: The conditions in this table are generalized and would require optimization for this specific compound.
Theoretical and Computational Studies on Tert Butyl 4 Amino 3 Ethylpiperidine 1 Carboxylate
Density Functional Theory (DFT) Calculations for Electronic and Structural Properties
No specific Density Functional Theory (DFT) calculations for tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate have been found in the reviewed literature. Such studies would be invaluable for determining the optimized molecular geometry, bond lengths, and bond angles of the compound. Furthermore, DFT calculations could elucidate electronic properties such as the dipole moment, polarizability, and the distribution of electron density, providing a foundational understanding of the molecule's behavior at a quantum level.
Molecular Electrostatic Potential Surface (MEPS) Analysis
A Molecular Electrostatic Potential Surface (MEPS) analysis for this compound has not been published. This computational technique is crucial for identifying the electron-rich and electron-deficient regions of a molecule. A MEPS analysis would highlight the electrophilic and nucleophilic sites, offering predictions about its intermolecular interactions and potential sites for chemical reactions.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
There is no available research applying Frontier Molecular Orbital (FMO) theory to this compound. The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental to predicting a molecule's reactivity. The energy gap between the HOMO and LUMO would indicate the chemical stability and reactivity of the compound. Such a study would provide insights into its kinetic stability and the types of reactions it might undergo.
Conformational Analysis and Molecular Dynamics Simulations
Specific conformational analysis or molecular dynamics simulations for this compound are not documented. The piperidine (B6355638) ring can adopt various conformations, such as chair, boat, and twist-boat, and the bulky tert-butyl and ethyl groups would significantly influence the preferred geometry. Molecular dynamics simulations could offer a deeper understanding of the compound's dynamic behavior, including the stability of its different conformers and the energy barriers for conformational changes over time.
In Silico Prediction of Reaction Pathways and Transition States
No in silico predictions of reaction pathways or transition states involving this compound have been reported. Computational methods could be employed to model potential reactions, identify the transition state structures, and calculate the activation energies. This would be instrumental in understanding the mechanisms of reactions in which this compound might participate and in designing synthetic routes.
Future Research Directions for Tert Butyl 4 Amino 3 Ethylpiperidine 1 Carboxylate
Development of Novel and More Efficient Synthetic Pathways
Key areas for investigation include:
Asymmetric Catalysis: The development of catalytic asymmetric methods to introduce the ethyl and amino groups onto the piperidine (B6355638) ring would be a significant advancement. This could involve chiral catalysts for conjugate additions to piperidine precursors or enantioselective reductive aminations.
Novel Starting Materials: Exploration of alternative and more readily available starting materials could lead to more economical syntheses. For instance, methods starting from substituted pyridines followed by catalytic hydrogenation and functional group manipulation are common for related structures. google.com
Flow Chemistry: Utilizing continuous flow reactors could offer improved control over reaction parameters, leading to higher yields and purity while also enhancing safety and scalability.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High stereoselectivity, reduced need for chiral resolution | Development of novel chiral ligands and catalysts |
| Convergent Synthesis | Fewer steps, improved overall yield | Design of key intermediates for late-stage coupling |
| Flow Chemistry | Enhanced process control, scalability, and safety | Optimization of reaction conditions in microreactors |
Exploration of New Derivatization Strategies
The primary amino group and the secondary amine within the piperidine ring (after potential Boc-deprotection) are prime sites for derivatization, allowing for the construction of diverse molecular libraries. Future research will undoubtedly focus on exploring a wide range of chemical transformations at these positions.
N-Acylation and N-Alkylation: The amino group can be readily acylated or alkylated to introduce a vast array of substituents. This functionalization is crucial for tuning the pharmacological properties of resulting molecules, as seen in the synthesis of various bioactive compounds. researchgate.net
Reductive Amination: The amino group can participate in reductive amination reactions with aldehydes and ketones to form more complex secondary and tertiary amines.
Sulfonylation: Reaction with sulfonyl chlorides can yield sulfonamides, a common functional group in medicinal chemistry.
Cyclization Reactions: The bifunctional nature of the molecule could be exploited in intramolecular cyclization reactions to generate novel bicyclic or polycyclic scaffolds.
These derivatization strategies open the door to creating libraries of compounds for screening in various biological assays.
Expansion of its Utility in Emerging Chemical Technologies
The unique structural features of tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate make it a promising candidate for application in several emerging areas of chemical technology.
Medicinal Chemistry: As a building block, it can be incorporated into the synthesis of potential therapeutic agents. Substituted piperidines are core components of numerous FDA-approved drugs. scielo.org.mx The specific stereochemistry of the 3-ethyl and 4-amino groups could be key for binding to biological targets with high affinity and selectivity. For instance, related piperidine intermediates are crucial for the synthesis of CDK9 inhibitors. researchgate.net
Materials Science: The amino group provides a handle for incorporating this scaffold into polymers or other materials. This could lead to the development of novel functional materials with tailored properties.
Catalysis: Chiral derivatives of this compound could be investigated as ligands for asymmetric catalysis, leveraging the defined stereocenters to induce enantioselectivity in chemical reactions.
| Application Area | Potential Role of the Compound | Research Focus |
| Medicinal Chemistry | Core scaffold for drug candidates | Synthesis and biological evaluation of derivatives |
| Materials Science | Monomer or functional additive for polymers | Incorporation into material backbones and property analysis |
| Asymmetric Catalysis | Chiral ligand | Design of metal complexes and testing in catalytic reactions |
Advanced Mechanistic Investigations of its Transformations
A deeper understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research should employ a combination of experimental and computational techniques to probe these mechanisms.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict transition state energies, and rationalize observed stereochemical outcomes. This can guide the design of more efficient catalysts and reaction conditions.
Kinetic Studies: Detailed kinetic analysis of key synthetic steps can provide valuable insights into the reaction order, rate-determining steps, and the influence of various parameters on the reaction rate.
Spectroscopic Analysis: In-situ spectroscopic techniques, such as NMR and IR, can be used to monitor reaction progress and identify transient intermediates, providing direct evidence for proposed mechanisms.
Integration into Automated and High-Throughput Synthesis Platforms
The increasing demand for large libraries of compounds for drug discovery and materials science necessitates the use of automated and high-throughput synthesis platforms. The derivatization of this compound is well-suited for such approaches.
Future research in this area will focus on:
Solid-Phase Synthesis: Adapting derivatization reactions to a solid support would enable the rapid and efficient synthesis of compound libraries through automated processes.
Robotic Synthesis Platforms: The use of robotic systems can automate the entire workflow of synthesis, purification, and analysis, significantly accelerating the discovery process. nih.gov Computer-assisted automated synthesis has been successfully applied to the synthesis of various amino acid derivatives. nih.gov
Miniaturization: Performing reactions in microtiter plates or other miniaturized formats allows for the parallel synthesis of a large number of derivatives while minimizing the consumption of reagents and solvents.
The integration of this compound into these advanced synthesis platforms will be a key enabler for its widespread application in various fields of chemical research.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Tert-butyl 4-amino-3-ethylpiperidine-1-carboxylate, and how can reaction conditions be optimized for yield?
- Methodological Answer: A common approach involves multi-step synthesis starting with piperidine derivatives. For example, tert-butyl carbamate protection of the piperidine nitrogen is often followed by regioselective functionalization at the 3- and 4-positions. Optimization includes adjusting reaction temperature (e.g., 0–25°C for amine protection), solvent polarity (e.g., dichloromethane or THF), and catalysts (e.g., triethylamine for acid scavenging) . Yield improvements may require purification via column chromatography or recrystallization.
Q. What safety protocols should be followed when handling this compound in laboratory settings?
- Methodological Answer: Based on analogous piperidine-carboxylate SDS
- Use flame-resistant lab coats, nitrile gloves, and eye protection to avoid skin/eye contact.
- Work in a fume hood to prevent inhalation of aerosols.
- Store in airtight containers at 2–8°C to minimize degradation.
- In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Q. How can the purity and structural integrity of this compound be validated post-synthesis?
- Methodological Answer:
- Purity : Analyze via HPLC (C18 column, acetonitrile/water gradient) or GC-MS.
- Structure : Confirm using H/C NMR (e.g., tert-butyl singlet at ~1.4 ppm, piperidine protons at 2.5–3.5 ppm) and FT-IR (N-H stretch ~3300 cm, carbonyl ~1700 cm) .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX software resolve stereochemical uncertainties in this compound derivatives?
- Methodological Answer: Single-crystal X-ray diffraction with SHELXL refinement allows precise determination of stereochemistry. Key steps include:
- Growing high-quality crystals via vapor diffusion.
- Collecting data with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement using SHELXL’s least-squares algorithms to model chiral centers and anisotropic displacement parameters. Validate with R-factor (<5%) and residual electron density maps .
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions at the 3-ethyl position?
- Methodological Answer: The 3-ethyl group’s steric bulk influences reaction pathways. For example:
- SN2 Reactions : Hindered due to steric crowding; favor SN1 mechanisms in polar protic solvents (e.g., ethanol/water).
- Computational Modeling : DFT calculations (e.g., Gaussian 16) can predict transition-state energies and regioselectivity. Compare with experimental kinetic data to validate models .
Q. How should researchers address discrepancies in reported synthetic yields (e.g., 40–75%) for this compound?
- Methodological Answer: Systematic analysis of variables:
- Reagent Quality : Ensure anhydrous conditions to prevent side reactions (e.g., hydrolysis of tert-butyl groups).
- Catalyst Loading : Titrate triethylamine (0.5–2.0 eq.) to optimize amine protection efficiency.
- Workup : Test alternative quenching methods (e.g., aqueous NaHCO vs. HCl) to minimize product loss .
Data Contradiction & Validation
Q. Conflicting toxicity data exists for structurally similar piperidine derivatives. How can in vitro assays clarify the safety profile of this compound?
- Methodological Answer:
- Cytotoxicity : Perform MTT assays on HEK293 or HepG2 cells (dose range: 1–100 µM).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated degradation.
- Compare results with computational predictions (e.g., ADMET Lab 2.0) to identify data outliers .
Q. How do structural modifications (e.g., replacing ethyl with cyclopropyl) alter the compound’s pharmacokinetic properties?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
